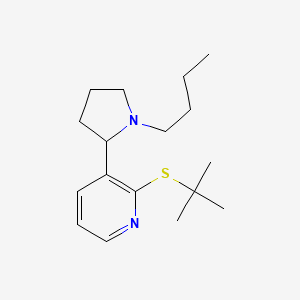

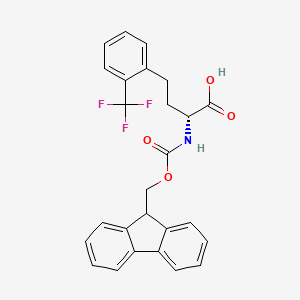

![molecular formula C12H11FO B11823020 6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)

6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneは、分子式C12H11FOの化学化合物です。これは、テトラヒドロベンゾアヌレンのフッ素化誘導体であり、6位にフッ素原子、5位にケトン基を持つことを特徴としています。

準備方法

合成経路と反応条件

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneの合成は、通常、適切な前駆体のフッ素化、それに続く環化および酸化のステップを伴います。一般的な方法には、次のステップが含まれます。

フッ素化: N-フルオロベンゼンスルホンイミド(NFSI)やSelectfluorなどの試薬を使用して、所望の位置にフッ素原子を導入します。

環化: アルミニウムクロリド(AlCl3)などのルイス酸によって触媒されることが多い、分子内環化反応によって、環状構造が形成されます。

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、中間体をケトン型に変換します。

工業的生産方法

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneの工業的生産は、収率と純度が最適化された、大規模なフッ素化および環化プロセスを伴う場合があります。連続フローリアクターや高度な触媒系は、効率性とスケーラビリティを向上させるためにしばしば使用されます。

化学反応の分析

反応の種類

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneは、次のような様々な化学反応を起こします。

酸化: ケトン基は、さらに酸化されてカルボン酸やその他の酸化誘導体を形成することができます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、ケトンをアルコールに還元することができます。

置換: 求核置換反応によって、フッ素原子を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)

置換: アミン、チオール、アルコキシドなどの求核剤

主要な生成物

酸化: カルボン酸、アルデヒド

還元: アルコール

置換: 使用される求核剤に応じて、様々な置換誘導体

科学研究への応用

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneは、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして、また有機合成における試薬として使用されます。

生物学: 潜在的な生物活性や生体分子との相互作用について調査されています。

医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について研究されています。

産業: 高度な材料の開発や、特殊化学品の生産における前駆体として使用されます。

科学的研究の応用

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.

作用機序

6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-oneの作用機序は、特定の分子標的や経路との相互作用を伴います。フッ素原子は、化合物の親油性を高め、代謝安定性を向上させます。これにより、タンパク質や酵素の疎水性ポケットと相互作用することができます。ケトン基は、活性部位残基と水素結合を形成することができ、化合物の結合親和性と活性を影響を与えます。

類似化合物との比較

特性

分子式 |

C12H11FO |

|---|---|

分子量 |

190.21 g/mol |

IUPAC名 |

6-fluoro-9,10-dihydro-8H-benzo[8]annulen-5-one |

InChI |

InChI=1S/C12H11FO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12(11)14/h1,3,5,7-8H,2,4,6H2 |

InChIキー |

MMXHCMVWFULIAY-UHFFFAOYSA-N |

正規SMILES |

C1CC=C(C(=O)C2=CC=CC=C2C1)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

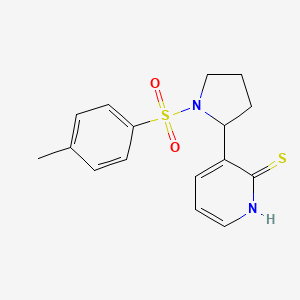

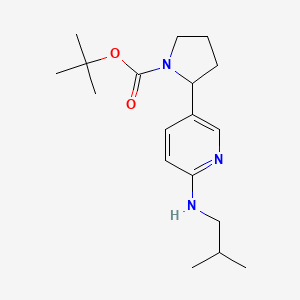

![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)

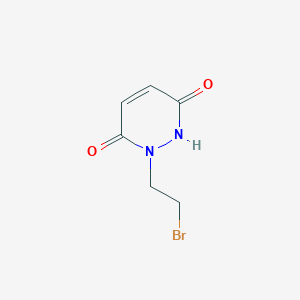

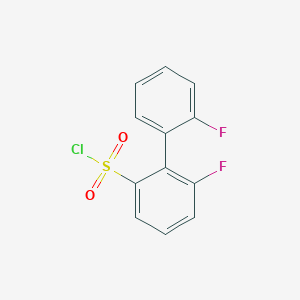

![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)

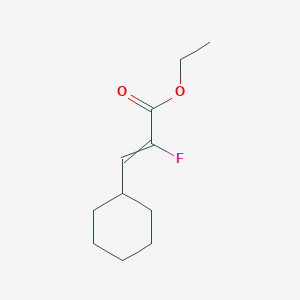

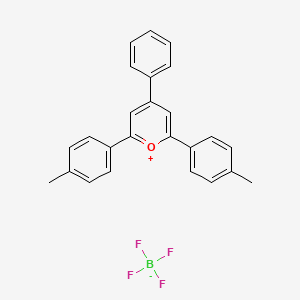

![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)